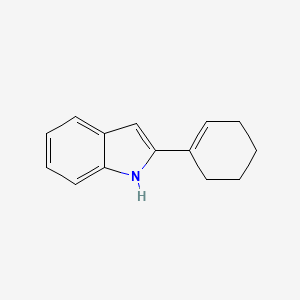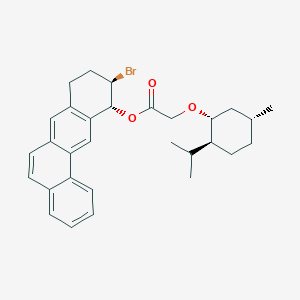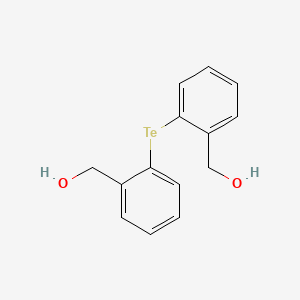
Benzenemethanol, 2,2'-tellurobis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 2,2’-tellurobis- is an organotellurium compound characterized by the presence of a tellurium atom bonded to two benzenemethanol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenemethanol, 2,2’-tellurobis- typically involves the reaction of benzenemethanol with tellurium tetrachloride (TeCl4) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for benzenemethanol, 2,2’-tellurobis- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 2,2’-tellurobis- undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction of the tellurium center can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzenemethanol groups can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as halides (Cl-, Br-) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of tellurium oxides or tellurium-containing organic compounds.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of substituted benzenemethanol derivatives.
Aplicaciones Científicas De Investigación
Benzenemethanol, 2,2’-tellurobis- has several scientific research applications:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of tellurium-based pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as tellurium-containing polymers and catalysts.
Mecanismo De Acción
The mechanism of action of benzenemethanol, 2,2’-tellurobis- involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol: A simpler analog without the tellurium atom, used in organic synthesis and as a solvent.
Diphenyl ditelluride: Contains two phenyl groups bonded to a tellurium-tellurium bond, used as a reagent in organic synthesis.
Tellurium dioxide (TeO2): An inorganic compound with applications in materials science and catalysis.
Uniqueness
Benzenemethanol, 2,2’-tellurobis- is unique due to the presence of the tellurium atom bonded to two benzenemethanol groups, which imparts distinct chemical properties and reactivity. This compound’s ability to undergo various redox reactions and form stable complexes with nucleophiles makes it valuable in both research and industrial applications.
Propiedades
Número CAS |
77446-41-4 |
|---|---|
Fórmula molecular |
C14H14O2Te |
Peso molecular |
341.9 g/mol |
Nombre IUPAC |
[2-[2-(hydroxymethyl)phenyl]tellanylphenyl]methanol |
InChI |
InChI=1S/C14H14O2Te/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,15-16H,9-10H2 |
Clave InChI |
UIBUHFJFLAMQAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CO)[Te]C2=CC=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


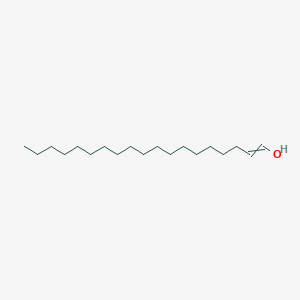


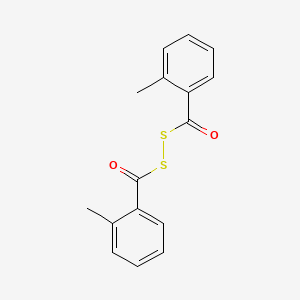

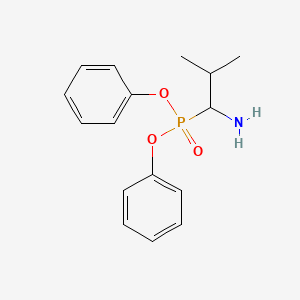

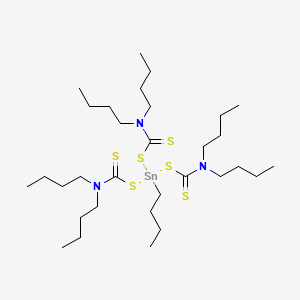
![1-Chloro-2-{[(2-chloroethoxy)methoxy]methoxy}ethane](/img/structure/B14446160.png)
![(5R)-3-[(2-Chlorophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14446164.png)
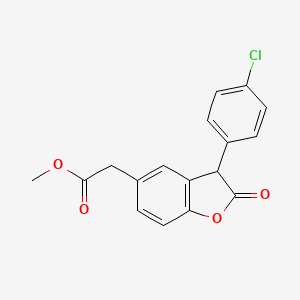
![2,6-Di-tert-butyl-4-[(4-hydroxyanilino)methyl]phenol](/img/structure/B14446174.png)
